molecular formula C21H22N2O2S B2723720 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396884-45-9

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2723720
CAS No.: 1396884-45-9
M. Wt: 366.48
InChI Key: QVYSHSFAWJPTHO-UHFFFAOYSA-N
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Description

1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a biphenyl group, a hydroxypropyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of a biphenyl group, a hydroxypropyl group, and a thiophen-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-21(25,15-23-20(24)22-14-19-8-5-13-26-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,25H,14-15H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYSHSFAWJPTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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